molecular formula C7H9ClN2 B1641147 4-Chloro-2,5,6-trimethylpyrimidine CAS No. 34916-70-6

4-Chloro-2,5,6-trimethylpyrimidine

Cat. No.: B1641147
CAS No.: 34916-70-6
M. Wt: 156.61 g/mol
InChI Key: DIZOLBAICJZMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5,6-trimethylpyrimidine is a halogenated heterocyclic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5,6-trimethylpyrimidine typically involves the chlorination of 2,5,6-trimethylpyrimidine. One common method is to react 2,5,6-trimethylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

2,5,6-Trimethylpyrimidine+POCl3This compound+HCl\text{2,5,6-Trimethylpyrimidine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 2,5,6-Trimethylpyrimidine+POCl3​→this compound+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5,6-trimethylpyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are typically substituted pyrimidines, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2,5,6-trimethylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5,6-trimethylnicotinonitrile
  • 4-Chloro-2,5,7-trimethylquinoline
  • 4-Chloro-2,6,8-trimethylquinoline

Uniqueness

4-Chloro-2,5,6-trimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

IUPAC Name

4-chloro-2,5,6-trimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZOLBAICJZMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296059
Record name 4-Chloro-2,5,6-trimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34916-70-6
Record name 4-Chloro-2,5,6-trimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34916-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5,6-trimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5,6-trimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,5,6-trimethylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,5,6-trimethylpyrimidine
Reactant of Route 4
4-Chloro-2,5,6-trimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,5,6-trimethylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2,5,6-trimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.